2-fluoro-1H-indole
Overview
Description
2-Fluoro-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Nucleophilic Fluorination: One common method involves the nucleophilic substitution of a phenyliodonium group by fluoride under heating conditions.
Fischer Indole Synthesis: This classical method can be adapted to introduce a fluorine atom into the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Types of Reactions:
Electrophilic Substitution: Similar to other indoles, this compound undergoes electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which can modify the functional groups attached to the indole ring.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitroindoles, while halogenation can produce various halogenated indoles .
Mechanism of Action
Target of Action
Indole derivatives, including 2-fluoro-1H-indole, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, which can inhibit the activity of various enzymes and proteins . The presence of the fluorine atom in this compound may enhance the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Biochemical Analysis
Biochemical Properties
2-Fluoro-1H-indole, like other indole derivatives, can interact with multiple receptors, contributing to its diverse biological activities . It can bind with high affinity to these receptors, making it a valuable compound in developing new therapeutic derivatives .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific receptors it interacts with. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are likely due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biological activity being exhibited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some indole derivatives have been found to exhibit threshold effects, as well as toxic or adverse effects at high doses
Scientific Research Applications
2-Fluoro-1H-indole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-1H-Indole: Similar to 2-fluoro-1H-indole, but with a chlorine atom instead of fluorine.
2-Bromo-1H-Indole: Another halogenated indole with a bromine atom.
3-Fluoro-1H-Indole: A positional isomer with the fluorine atom at the 3-position.
Uniqueness: this compound is unique due to the specific position of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new drugs and materials with enhanced performance .
Properties
IUPAC Name |
2-fluoro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSVLCQDNIJCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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